4aH-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-pyrido[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Another method utilizes a one-pot synthesis involving the use of dicationic molten salts based on Tropine as catalysts . This environmentally friendly method offers high yields and can be performed under solvent-free conditions or in ethanol as a green solvent.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of dicationic molten salts as catalysts is particularly advantageous due to their reusability and minimal environmental impact . Additionally, metal-free chalcogenation reactions have been developed to synthesize derivatives of this compound with high efficiency and broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Substitution reactions, such as sulfenylation and selenylation, are commonly performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfinates . These reactions are typically carried out under mild conditions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives
Scientific Research Applications
4aH-pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of complex molecules. In biology and medicine, derivatives of this compound have shown promising activities as anticancer, antimicrobial, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound act as inhibitors of tyrosine kinases, cyclin-dependent kinases, and other enzymes involved in cell signaling and proliferation . These interactions disrupt key biological processes, leading to the therapeutic effects observed in various studies.
Comparison with Similar Compounds
4aH-pyrido[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Known for its antimicrobial activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Functions as a cyclin-dependent kinase inhibitor.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its derivatives have shown potential in various therapeutic areas, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-5H |
InChI Key |
SOKBSHYEHIOGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC=NC2=O)N=C1 |
Origin of Product |
United States |
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